7-Bromoquinoline-8-carboxylic acid
Description
Significance of Quinoline (B57606) Derivatives as Pharmacophores and Privileged Scaffolds in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. Its derivatives are recognized as pharmacophores, the essential molecular features responsible for a drug's biological activity, and are considered privileged scaffolds due to their ability to bind to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications.
The significance of quinoline derivatives is underscored by their presence in numerous approved drugs. For instance, the quinoline core is central to the antimalarial properties of quinine (B1679958) and chloroquine, the antibacterial efficacy of fluoroquinolones like ciprofloxacin, and the anticancer activity of topoisomerase inhibitors such as camptothecin. The rigid, planar structure of the quinoline ring system provides an ideal framework for interacting with biological macromolecules, while its various positions can be readily functionalized to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability allows for the creation of extensive libraries of compounds for screening against various diseases, solidifying the quinoline scaffold's status as a highly valued starting point in drug discovery.
Contextualizing Halogenated Quinoline Carboxylic Acids in Drug Discovery
The introduction of halogen atoms and carboxylic acid groups onto the quinoline scaffold has proven to be a powerful strategy in drug design. Halogenation, particularly with bromine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Bromine, with its specific size and electronegativity, can form halogen bonds, a type of non-covalent interaction that can enhance drug-target binding and selectivity.
The carboxylic acid group, on the other hand, often serves as a critical pharmacophoric element, capable of forming strong hydrogen bonds and salt bridges with biological targets. It can also improve the aqueous solubility and pharmacokinetic profile of a drug candidate. The combination of a halogen and a carboxylic acid on the quinoline framework, as seen in halogenated quinoline carboxylic acids, creates a class of compounds with significant potential for therapeutic development. Research in this area has explored their utility as antibacterial, anticancer, and anti-inflammatory agents. For example, certain halogenated quinoline carboxylic acids have shown potent activity against various bacterial strains, including resistant ones.
Overview of Research Trajectories for Bromoquinoline Carboxylic Acid Congeners
The specific placement of the bromine atom and the carboxylic acid group on the quinoline ring gives rise to a variety of isomers, or congeners, each with potentially unique biological activities. Research into bromoquinoline carboxylic acid congeners has revealed that even slight positional changes can lead to significant differences in their pharmacological profiles.
For instance, studies on various isomers have highlighted their potential as antimicrobial and anticancer agents. The position of the bromine atom can influence the molecule's ability to interact with specific enzymes or receptors. For example, the bromine at the 7-position in some quinoline derivatives has been shown to enhance their electrophilic reactivity, which could be beneficial for their interaction with targets like bacterial DNA gyrase.
The following table provides a glimpse into the research landscape of some bromoquinoline carboxylic acid congeners, showcasing the diversity of their investigated applications:
| Compound Name | CAS Number | Molecular Formula | Investigated Activities |
| 7-Bromo-8-methylquinoline-3-carboxylic acid | 1189107-65-0 | C₁₁H₈BrNO₂ | Antimicrobial, Anticancer |
| 8-Bromoquinoline-4-carboxylic acid | 121490-67-3 | C₁₀H₆BrNO₂ | Antibacterial, Kinase inhibition mdpi.com |
| 6-Bromoquinoline-2-carboxylic acid | 65148-10-9 | C₁₀H₆BrNO₂ | Synthetic intermediate |
| 7-Bromo-8-hydroxyquinoline | 13019-32-4 | C₉H₆BrNO | Antibacterial, Anticancer (as a precursor) mdpi.com |
This comparative exploration of congeners is crucial for understanding the structure-activity relationships (SAR) within this chemical class and for guiding the rational design of new, more potent, and selective therapeutic agents based on the bromoquinoline carboxylic acid scaffold. While detailed research on 7-bromoquinoline-8-carboxylic acid itself is still emerging, the study of its isomers provides a valuable framework for predicting its potential biological activities and guiding future investigations.
Below is a table summarizing the key identification properties of the subject compound, this compound.
| Property | Value | Source |
| IUPAC Name | This compound | scirp.org |
| CAS Number | 1426144-84-4 | scirp.org |
| Molecular Formula | C₁₀H₆BrNO₂ | scirp.org |
| Molecular Weight | 252.07 g/mol | scirp.org |
| InChI Key | OCMNEDZJFXQIEO-UHFFFAOYSA-N | scirp.org |
Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-3-6-2-1-5-12-9(6)8(7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNEDZJFXQIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858655 | |
| Record name | 7-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426144-84-4 | |
| Record name | 7-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Bromoquinoline 8 Carboxylic Acid and Its Analogs
Retrosynthetic Analysis and Key Intermediates for 7-Bromoquinoline-8-carboxylic Acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com
Strategic Disconnections for the Quinoline (B57606) Core
The quinoline ring system, a bicyclic aromatic heterocycle, can be disconnected in several ways to identify potential starting materials and key reactions. wikipedia.org Common strategies for constructing the quinoline core include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. iipseries.orgorganicreactions.orgdrugfuture.com These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component, such as glycerol, α,β-unsaturated carbonyl compounds, β-diketones, or compounds with a reactive α-methylene group, to form the pyridine (B92270) ring fused to the benzene (B151609) ring. iipseries.orgorganicreactions.orgwikipedia.orgwikipedia.org
Approaches to Selective Bromination at the C-7 Position
Achieving selective bromination at the C-7 position of the quinoline nucleus is a critical step. The electronic properties of the quinoline ring and the directing effects of existing substituents influence the regioselectivity of electrophilic substitution reactions like bromination. acs.org In some cases, direct bromination of a substituted quinoline can yield the desired 7-bromo isomer. However, the presence of activating or deactivating groups can direct the bromine to other positions, such as C-5 or a mixture of products. researchgate.net Therefore, a carefully planned synthetic sequence is often necessary. One approach involves introducing a directing group that favors bromination at C-7, which can later be removed or transformed. researchgate.net Another strategy is to start with a pre-brominated aniline derivative, ensuring the bromine atom is in the correct position before the quinoline ring is formed.
Strategies for Carboxylic Acid Group Introduction at C-8
The introduction of a carboxylic acid group at the C-8 position can be accomplished through various methods. One common strategy is the oxidation of a methyl or other alkyl group at the C-8 position. Another approach involves the use of organometallic reagents, such as a Grignard or lithium reagent, formed at the C-8 position, followed by reaction with carbon dioxide. youtube.com The Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound, directly yields a quinoline-4-carboxylic acid, and variations of this reaction can be explored for substitution at other positions. wikipedia.orgresearchgate.netacs.org Additionally, transition metal-catalyzed C-H activation and carboxylation at the C-8 position represents a more modern and direct approach. nih.govnih.govrsc.org
Classical and Established Synthetic Routes for Bromoquinoline Carboxylic Acids
Several classical and well-established synthetic methods are employed for the synthesis of quinoline carboxylic acids and their bromo-derivatives. nih.gov
Pfitzinger Cyclization and its Variants for Quinoline Carboxylic Acid Synthesis
The Pfitzinger reaction is a notable method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netacs.org This reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the opening of the isatin ring to form an α-keto anilino acid, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline ring with a carboxylic acid group at position 4. iipseries.orgwikipedia.org
| Reaction Name | Reactants | Product | Reference |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |
A variation of this reaction, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org While the classic Pfitzinger reaction is powerful, it has limitations, particularly when using isatins with functional groups that are unstable under basic conditions. nih.gov A patent describes a multi-step synthesis starting from 6-bromoisatin (B21408) and pyruvic acid to yield 7-bromoquinoline-2,4-dicarboxylic acid, which is then decarboxylated to give 7-bromoquinoline-4-carboxylic acid. google.com
Bromination Reactions of Quinoline Scaffolds
The direct bromination of quinoline scaffolds is a common method for introducing bromine atoms. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the substituents already present on the quinoline ring. acs.org For instance, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives depending on the stoichiometry of the brominating agent. researchgate.net Similarly, the bromination of 8-aminoquinoline (B160924) can also yield a mixture of mono- and di-brominated products. researchgate.net In contrast, 8-methoxyquinoline (B1362559) has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product under certain conditions. researchgate.net
Recent research has focused on developing highly regioselective bromination methods. nih.gov For example, a procedure for the synthesis of 5-bromo-8-hydroxyquinoline-7-carboxylic acid involves the direct bromination of 8-hydroxyquinoline-7-carboxylic acid with bromine in acetic acid. This highlights that the presence of both a hydroxyl and a carboxylic acid group can direct the incoming electrophile to a specific position.
| Starting Material | Brominating Agent/Conditions | Product(s) | Reference |
| 8-Hydroxyquinoline | Bromine (varying equivalents) | 5-Bromo-8-hydroxyquinoline, 7-Bromo-8-hydroxyquinoline, 5,7-Dibromo-8-hydroxyquinoline | researchgate.net |
| 8-Aminoquinoline | Bromine | 5-Bromo-8-aminoquinoline, 7-Bromo-8-aminoquinoline, 5,7-Dibromo-8-aminoquinoline | researchgate.net |
| 8-Methoxyquinoline | Bromine | 5-Bromo-8-methoxyquinoline | researchgate.net |
| 8-Hydroxyquinoline-7-carboxylic acid | Bromine in Acetic Acid | 5-Bromo-8-hydroxyquinoline-7-carboxylic acid |
Carboxylation Reactions in Quinoline Systems
The introduction of a carboxyl group onto a quinoline ring system is a key transformation for creating valuable synthetic intermediates. Quinoline carboxylic acids and their derivatives are recognized for their potential biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. ontosight.ai The synthesis of these compounds often involves multi-step reactions such as condensation, cyclization, and substitution. ontosight.ai
One of the primary routes to quinoline-4-carboxylic acids is the Doebner reaction. imist.ma Recent advancements in this method have focused on greener chemistry principles, including the use of solvent-free conditions, efficient catalysts, and microwave irradiation to improve yields and reduce reaction times. imist.ma For instance, the Pfitzinger reaction, another classical method, has been enhanced through microwave-assisted synthesis, significantly shortening reaction times from hours to minutes. researchgate.net
The synthesis of quinoline-2-carboxylate derivatives has also been a subject of interest. A one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes has been developed, proceeding through an aza-Michael addition and an intramolecular Henry reaction. researchgate.net Additionally, chemoenzymatic methods using aldolases like trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) have provided a route to substituted quinoline-2-carboxylic acids under mild conditions. researchgate.net
The direct carboxylation of a pre-existing quinoline can be challenging. However, functionalization of a related compound, 8-hydroxyquinoline, provides a pathway. For example, the bromination of 8-hydroxyquinoline-7-carboxylic acid with bromine in acetic acid yields 5-bromo-8-hydroxyquinoline-7-carboxylic acid.
Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry has increasingly focused on the development of efficient and selective methods for the functionalization of heterocyclic compounds like quinoline. nih.govnih.gov Transition metal-catalyzed reactions, in particular, have become powerful tools for creating diverse quinoline derivatives. nih.govnih.govacs.org
Metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.comprinceton.edu
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govnih.gov This reaction has been extensively applied to the functionalization of haloquinolines. researchgate.net
The coupling of bromoquinolines with various arylboronic acids, catalyzed by palladium complexes such as dichlorobis(triphenylphosphine)palladium(II), allows for the synthesis of aryl-substituted quinolines and tetrahydroquinolines in high yields. researchgate.net For instance, 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, as well as 5-bromo- and 5,7-dibromo-8-methoxyquinolines, have been successfully coupled with substituted phenylboronic acids. researchgate.net
Recent advancements have focused on overcoming challenges associated with the Suzuki-Miyaura coupling of heteroaryl compounds. The use of neopentyl heteroarylboronic esters with the soluble base potassium trimethylsilanolate (TMSOK) under anhydrous conditions, enhanced by the addition of trimethyl borate, has enabled the coupling of previously unreactive π-rich and π-deficient heterocycles. nih.gov This method has been shown to be effective for coupling with quinoline derivatives. acs.org
The following table provides examples of Suzuki-Miyaura coupling reactions on quinoline scaffolds:
| Quinoline Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | PdCl2(PPh3)2 | 6-Aryl-1,2,3,4-tetrahydroquinolines | High | researchgate.net |
| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | PdCl2(PPh3)2 | 5-Aryl-8-methoxyquinolines | High | researchgate.net |
| 6-Bromoquinoline | π-Rich and π-deficient neopentyl heteroarylboronic esters | TMSOK, trimethyl borate | 6-Heteroarylquinolines | - | nih.gov |
| 3-Bromoquinoline | Alkyl amine-borane | Pd2(dba)3, KOH | 3-Alkylquinolines | Good | acs.org |
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C bond-forming reactions under mild conditions. nih.gov These reactions are crucial for the synthesis of complex molecules, including functionalized quinolines and quinolones. nih.gov
One-pot protocols that combine traditional cross-coupling with C-H functionalization have been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. nih.gov This approach allows for the rapid construction of π-extended, fluorescent frameworks. nih.gov Palladium(0)-catalyzed intramolecular cyclopropane (B1198618) sp³ C-H bond functionalization has also been utilized to synthesize quinoline and tetrahydroquinoline derivatives. rsc.org
Palladium-catalyzed reactions have been instrumental in synthesizing quinolin-2(1H)-ones and quinolin-4(1H)-ones. nih.gov For example, the Heck coupling of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, followed by cyclization, yields 3-substituted quinolin-2(1H)-ones. nih.gov
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Iodoaniline, α,β-unsaturated carbonyl compounds | Pd(OAc)2, PPh3, NaOAc | 3-Substituted quinolin-2(1H)-ones | nih.gov |
| N-Substituted-3,3-diarylacrylamides | PdCl2, Cu(OAc)2, O2 | 4-Arylquinolin-2(1H)-ones | nih.gov |
| Aryl halides, Acetamides | Pd(0) | Quinolin-2(1H)-ones | nih.gov |
| Cyclopropyl-substituted anilines | Pd(0) | Tetrahydroquinoline derivatives | rsc.org |
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalized starting materials. nih.govnih.govresearchgate.net This approach is particularly valuable for the selective derivatization of heterocycles like quinoline. rsc.org
The regioselective functionalization of quinolines can be directed to various positions, including those on the benzenoid ring, which has traditionally been a significant challenge. researchgate.net Transition metal catalysis plays a key role in achieving site-selectivity, with metals such as rhodium, iridium, palladium, and copper being commonly employed. nih.govmdpi.com
A notable advancement in C-H functionalization is the site-selective borylation of quinolines at the C-8 position. nih.govresearchgate.net This has been achieved using a heterogeneous iridium catalyst system supported on silica (B1680970) with a cage-type monophosphane ligand (SMAP). nih.govresearchgate.net This method allows for the direct introduction of a boryl group at the C-8 position, even in the presence of substituents at other positions, such as C-7. researchgate.net
The resulting C-8 borylated quinolines are versatile intermediates that can be further transformed into a variety of functional groups. thieme-connect.com For example, they can be converted to their corresponding potassium trifluoroborate salts or to C-8 chlorinated derivatives. researchgate.net This two-step borylation-chlorination sequence provides an efficient route to C-8 chloroquinolones. researchgate.net Furthermore, this methodology enables access to C-8 hydroxyl, amino, and aryl-substituted quinolones. researchgate.net
The mechanism of the C-8 borylation often involves the coordination of the quinoline nitrogen to the iridium center, which directs the C-H activation to the adjacent C-8 position. researchgate.net This strategy has also been applied to the borylation of 4-quinolones, where the reaction proceeds through an O-borylated quinoline tautomer. researchgate.net
The following table summarizes key findings in the C-8 borylation of quinolines:
| Substrate | Catalyst System | Borylating Agent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Quinoline derivatives | Iridium-silica-SMAP complex | Bis(pinacolato)diboron | C-8 borylated quinolines | 61-91% | thieme-connect.com |
| 4-Quinolones | [Ir(OMe)(cod)]2, Si-SMAP | B2pin2 | C-8 borylated 4-quinolones | Good | researchgate.net |
| 8-Arylquinolines | [Ir(OMe)(cod)]2, 2-phenylpyridine (B120327) derived ligand | Bis(pinacolato)diboron | ortho-Borylated 8-arylquinolines | Good to excellent | thieme-connect.com |
C-H Functionalization Strategies for Site-Selective Derivatization
Direct Aromatic C-H Activation for Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinoline scaffolds. conferenceproceedings.international This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby streamlining the synthetic process. Transition-metal catalysis, particularly with rhodium(III) and ruthenium(II), has been instrumental in achieving regioselective C-H functionalization at various positions of the quinoline ring, including the C8 position. conferenceproceedings.internationalnih.gov
The 8-methylquinoline (B175542) moiety is an ideal starting point for C(sp³)–H activation, facilitated by the chelating nitrogen atom which helps in the formation of cyclometallated complexes with transition metals. nih.gov This chelation-assisted strategy enables selective functionalization, such as arylation and alkylation, at the methyl group to introduce diverse substituents. conferenceproceedings.internationalnih.gov For instance, Rh(III)-catalyzed C(8)–H activation of quinoline N-oxides has been shown to enable regioselective C–Br and C–N bond formations. conferenceproceedings.international
While much of the focus has been on functionalizing the quinoline core, methods for the direct transannular γ-C–H arylation of cycloalkane carboxylic acids have also been developed, showcasing the expanding scope of C-H activation in synthesizing complex molecules. nih.gov This highlights the potential for developing novel synthetic routes to quinoline derivatives with cyclic substituents.
Table 1: Examples of Direct C-H Activation for Quinoline Functionalization
| Catalyst/Reagent | Substrate | Position Functionalized | Type of Functionalization | Reference |
| Rh(III) | Quinoline N-Oxides | C8 | Bromination, Amination | conferenceproceedings.international |
| Ru(II)/Rh(III) | 8-Methylquinolines | C8-methyl | Alkylation, Arylation | conferenceproceedings.internationalnih.gov |
| Palladium(II) acetate | N-(quinolin-8-yl)ferrocenecarboxamide | Ferrocene C-H | Arylation, Alkylation | researchgate.net |
Microwave-Assisted Synthesis for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance the efficiency of chemical transformations. nih.govfrontiersin.org This technology has been successfully applied to the synthesis of various quinoline derivatives, including those with carboxylic acid functionalities. researchgate.netnih.gov
The key advantages of microwave irradiation include rapid and uniform heating, which can lead to shorter reaction times compared to conventional heating methods. nih.govmdpi.com For example, the synthesis of quinoline-4-carboxylic acid derivatives via a one-pot, three-component reaction using p-toluenesulfonic acid as a catalyst was found to be significantly more efficient under microwave irradiation in terms of both time and yield. researchgate.net Similarly, the Knoevenagel reaction to produce 2-styrylquinoline-4-carboxylic acids was achieved in short reaction times and with good yields using microwave assistance. nih.gov
The Friedländer synthesis, a classic method for preparing quinolines, has also been adapted for microwave conditions, providing a single-step conversion to 8-hydroxyquinolines with higher yields than conventional heating. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Synthesis of quinoline-fused 1,4-benzodiazepines | - | 92-97% | nih.gov |
| Friedländer synthesis of 8-hydroxyquinolines | 34% | 72% | nih.gov |
| Synthesis of 2-styrylquinoline-4-carboxylic acids | - | Good yields, short reaction times | nih.gov |
| Synthesis of quinoline-4-carboxylic acid derivatives | Longer time, lower yield | Shorter time, higher yield | researchgate.net |
Metal-Free and Ionic Liquid Mediated Processes
The development of metal-free synthetic routes is a significant goal in green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. mdpi.comnih.gov Several metal-free approaches for quinoline synthesis have been reported, often employing organocatalysts or leveraging the inherent reactivity of the starting materials. mdpi.commdpi.com
The Doebner reaction, which combines aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids, is a classic metal-free method. mdpi.com Modifications to this reaction, such as using p-toluenesulfonic acid as a catalyst in a green solvent system of water and ethylene (B1197577) glycol, have been shown to be efficient and eco-friendly. researchgate.net
Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis due to their unique properties, including low volatility, high thermal stability, and tunable acidity. mdpi.comnih.gov They have been successfully employed in the synthesis of quinoline derivatives. atlantis-press.comrsc.org For instance, Brønsted-acidic ionic liquids based on an 8-hydroxyquinoline cation have been synthesized and used as recyclable catalysts for esterification reactions. atlantis-press.comresearchgate.net Furthermore, an acidic ionic liquid immobilized on magnetic nanoparticles has been developed as an efficient and reusable heterogeneous catalyst for the synthesis of polyhydroquinolines under solvent-free sonication. rsc.org
Table 3: Examples of Metal-Free and Ionic Liquid Mediated Quinoline Synthesis
| Method | Catalyst/Medium | Key Features | Reference |
| Modified Doebner Reaction | p-Toluenesulfonic acid in water/ethylene glycol | Eco-friendly, good conversion rates | researchgate.net |
| Friedländer Synthesis | Brønsted acid functionalized g-C3N4 | Heterogeneous, recyclable catalyst | nih.gov |
| One-pot Multicomponent Reaction | Acidic ionic liquid on magnetic nanoparticles | Heterogeneous, reusable, solvent-free | rsc.org |
| Esterification | Brønsted-acidic ionic liquids | Recyclable catalyst, mild conditions | atlantis-press.comresearchgate.net |
Enzymatic Approaches for Selective Oxidation of Quinoline Derivatives
Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the oxidation of quinoline derivatives. rsc.orgrsc.org Enzymes, such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), can catalyze the oxidation of tetrahydroquinolines to their corresponding aromatic quinoline derivatives under mild conditions. northumbria.ac.ukacs.org
The site-selectivity of enzymatic oxidation can be influenced by the substituents on the quinoline ring. For example, the microbial degradation of quinoline-2-carboxylic acid is initiated by hydroxylation at the C-5 position, while the catabolism of 4-hydroxyquinoline-2-carboxylic acid leads to hydroxylation at the C-7 and C-8 positions. rsc.org This demonstrates the potential for enzymes to achieve specific functionalization patterns that might be challenging to obtain through conventional chemical synthesis.
Enzyme-mediated oxidation is considered an efficient and environmentally friendly strategy for producing quinoline derivatives. rsc.org Whole-cell and isolated enzyme systems are being explored, with protein engineering offering a promising avenue for tuning the site-selectivity of these biocatalytic transformations. rsc.org
Table 4: Enzymatic Oxidation of Quinoline Derivatives
| Enzyme/Microorganism | Substrate | Product | Key Observation | Reference |
| Azotobacter sp. (mutant strain) | Quinoline 2-carboxylic acid | 5-hydroxyquinaldic acid | Hydroxylation at C-5 | rsc.org |
| Pseudomonas fluorescens ATCC 11299B | 4-hydroxyquinoline 2-carboxylic acid | 7,8-dihydroxyquinaldic acid | Hydroxylation at C-7 and C-8 | rsc.org |
| Monoamine oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines | Quinolines | Oxidative aromatization | northumbria.ac.ukacs.org |
Green Chemistry Protocols in Bromoquinoline Carboxylic Acid Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of bromoquinoline carboxylic acids to minimize environmental impact and improve sustainability. scielo.org.mxnih.gov These protocols often involve the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netresearchgate.net
One approach involves the direct amination of 7-halo-6-fluoroquinolone-3-carboxylic acids using a nanoporous isopolyoxomolybdate catalyst in refluxing water. scielo.org.mx This method offers short reaction times, simple product isolation, and the use of an eco-friendly catalyst. Another green strategy for synthesizing quinoline-4-carboxylic acid derivatives utilizes p-toluenesulfonic acid as an organocatalyst under microwave irradiation, avoiding harmful organic solvents. researchgate.net
The use of water and ethylene glycol as a dual green solvent system in a modified Doebner reaction for the synthesis of 4-quinoline carboxylic acid further exemplifies the move towards more sustainable synthetic methods. researchgate.net Additionally, converting a quinolone carboxylate to the corresponding carboxylic acid can be achieved through a greener approach by forming an anhydride (B1165640) intermediate, avoiding the use of more hazardous reagents like thionyl chloride. nih.gov
Table 5: Green Chemistry Approaches in Bromoquinoline Carboxylic Acid Synthesis
| Green Protocol | Catalyst/Solvent | Key Advantages | Reference |
| Direct Amination | Nanoporous isopolyoxomolybdate in water | Recyclable catalyst, short reaction time | scielo.org.mx |
| One-pot, Three-component Reaction | p-Toluenesulfonic acid, microwave irradiation | Avoids harmful organic solvents, high yield | researchgate.net |
| Modified Doebner Reaction | p-Toluenesulfonic acid in water/ethylene glycol | Eco-friendly solvent system, mild conditions | researchgate.net |
| Carboxamide Synthesis | Anhydride intermediate formation | Avoids hazardous reagents | nih.gov |
Derivatization Strategies for this compound
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid group in quinoline derivatives is a common derivatization strategy to modify the physicochemical properties of the molecule, such as lipophilicity and cell permeability. libretexts.org The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a widely used method for this purpose. libretexts.orgchemguide.co.uk
The reaction typically involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. libretexts.org
For instance, the ethyl ester of a bromoquinoline carboxylic acid derivative has been shown to have a significantly higher logP value compared to the corresponding acid, indicating increased lipid solubility and potentially better membrane penetration in biological assays. Brønsted-acidic ionic liquids have also been developed as effective and recyclable catalysts for the esterification of carboxylic acids, offering a greener alternative to traditional acid catalysts. atlantis-press.comresearchgate.net
Table 6: Methods for Esterification of Quinoline Carboxylic Acids
| Method | Reagents/Catalyst | Key Features | Reference |
| Fischer Esterification | Alcohol, Sulfuric Acid | Acid-catalyzed, reversible | libretexts.orgchemguide.co.uk |
| SN2 Reaction | Carboxylate anion, Alkyl halide | Nucleophilic substitution | libretexts.org |
| Ionic Liquid Catalysis | Brønsted-acidic ionic liquids | Recyclable catalyst, mild conditions | atlantis-press.comresearchgate.net |
| Acyl Chloride Intermediate | Thionyl chloride, then alcohol | Formation of a more reactive intermediate | libretexts.org |
Amide Formation from the Carboxylic Acid Moiety
The conversion of the carboxylic acid group at the 8-position of the quinoline ring into an amide is a common and crucial transformation for creating libraries of potential therapeutic agents. This reaction typically proceeds via the activation of the carboxylic acid to facilitate the nucleophilic attack by an amine.
A variety of modern coupling reagents are employed to achieve this transformation efficiently under mild conditions. Common reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govlibretexts.org These additives enhance the reaction rate and suppress side reactions, leading to higher yields of the desired amide. For instance, a convenient protocol for amide bond formation, particularly with electron-deficient amines, utilizes 1 equivalent of EDC and 1 equivalent of DMAP with a catalytic amount of HOBt in a solvent like acetonitrile. nih.gov
Another effective class of coupling agents are uronium or phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). growingscience.comresearchgate.net These reagents are known for their high efficiency and are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. growingscience.com
In the context of quinoline-8-carboxylic acid analogs, the synthesis of 3-iodoquinoline-8-carboxamide has been reported, which serves as a key intermediate for further diversification through palladium-catalyzed coupling reactions. acs.org While the specific conditions for the amidation of this compound are not detailed in the available literature, analogous syntheses of quinoline-8-carboxamides provide a reliable blueprint. For example, the synthesis of 2-substituted quinoline-8-carboxamides has been achieved from 2,8-dibromoquinoline. This process involves a selective palladium-catalyzed coupling at the 2-position, followed by a lithium-bromine exchange at the 8-position and subsequent reaction with an isocyanate to form the carboxamide. acs.org This highlights the feasibility of performing chemical transformations on halogenated quinoline systems to generate the desired amide functionality.
The general approach for the synthesis of N-substituted 7-bromoquinoline-8-carboxamides would involve the reaction of this compound with a primary or secondary amine in the presence of a suitable coupling agent and base. The choice of reaction conditions would depend on the reactivity of the specific amine used.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |
| EDC | HOBt, DMAP, DIPEA | Acetonitrile, Dichloromethane (DCM) | Water-soluble byproducts, good for a wide range of substrates. nih.gov |
| DCC | DMAP | Dichloromethane (DCM) | Forms insoluble dicyclohexylurea byproduct, which can be easily filtered off. nih.gov |
| HATU | DIPEA | Dimethylformamide (DMF) | Highly efficient, especially for sterically hindered substrates. growingscience.com |
| PyBOP | DIPEA | Dimethylformamide (DMF) | Effective for peptide couplings and synthesis of complex amides. researchgate.net |
| TiCl₄ | Pyridine | Pyridine | Can be used for direct condensation of carboxylic acids and amines. masterorganicchemistry.com |
Nucleophilic Substitution of the Bromine Atom
The bromine atom at the 7-position of the quinoline ring is susceptible to nucleophilic substitution, providing a powerful tool for introducing a wide array of functional groups. This reactivity is a cornerstone of the synthetic utility of this compound and its derivatives.
Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic aromatic substitution can occur with strong nucleophiles. The electron-withdrawing nature of the quinoline ring system facilitates the attack of a nucleophile on the carbon atom bearing the bromine. For instance, amines, thiols, and alkoxides can displace the bromide ion under appropriate conditions, which often involve elevated temperatures and the use of a base. acs.org The reactivity can be further enhanced by the presence of electron-withdrawing groups on the quinoline ring.
Palladium-Catalyzed Cross-Coupling Reactions
More commonly, the substitution of the bromine atom is achieved through transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and broader substrate scope. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple aryl halides with primary or secondary amines. organic-chemistry.orgwikipedia.org This reaction is a powerful method for the formation of carbon-nitrogen bonds and has been widely applied in the synthesis of pharmaceuticals. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org
Table 2: Examples of Nucleophilic Substitution Reactions on Bromoquinolines (Analogous Systems)
| Reaction Type | Nucleophile | Catalyst/Reagents | Product Type | Reference |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand (e.g., BINAP, DPPF), Base (e.g., NaOtBu) | N-Aryl/N-Heteroaryl Amines | wikipedia.org |
| Suzuki Coupling | Boronic Acids/Esters | Palladium catalyst, Base | Aryl/Heteroaryl Substituted Quinolines | acs.org |
| Sonogashira Coupling | Terminal Alkynes | Palladium catalyst, Copper co-catalyst, Base | Alkynyl Substituted Quinolines | acs.org |
| Stille Coupling | Organostannanes | Palladium catalyst | Alkyl/Aryl/Vinyl Substituted Quinolines | acs.org |
The synthesis of 3-substituted quinoline-8-carboxamides has been accomplished via palladium-catalyzed couplings such as Suzuki, Sonogashira, and Stille reactions on 3-iodoquinoline-8-carboxamide. acs.org This demonstrates the utility of palladium catalysis for the functionalization of halogenated quinoline-8-carboxamides, a strategy that is directly applicable to this compound derivatives.
Chemical Reactivity and Mechanistic Investigations of 7 Bromoquinoline 8 Carboxylic Acid Derivatives
Reactivity of the Bromine Substituent
The bromine atom attached to the C7 position of the quinoline (B57606) ring is a key site for synthetic modification. Its reactivity is characteristic of an aryl halide on an electron-poor aromatic system, making it susceptible to displacement through several mechanistic pathways and an excellent handle for carbon-carbon bond formation.
Nucleophilic Substitution Mechanisms (SNAr, SN1, SN2)
Nucleophilic substitution on an aromatic ring, such as the quinoline system, does not typically proceed through classical SN1 or SN2 mechanisms due to the high energy required to generate an aryl cation (SN1) and the steric hindrance preventing backside attack on the sp²-hybridized carbon (SN2). dalalinstitute.comyoutube.com Instead, the primary pathway for nucleophilic substitution on this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism. oup.commasterorganicchemistry.com
The SNAr reaction is a two-step process involving addition-elimination:
Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the quinoline ring is restored. oup.com
The feasibility of the SNAr mechanism is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In 7-bromoquinoline-8-carboxylic acid, the quinoline nitrogen atom acts as a powerful EWG, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack. This activation is most pronounced at the C2 and C4 positions, but also influences the C5 and C7 positions. The presence of the bromine at C7 and the adjacent carboxylic acid at C8 further modifies the electronic landscape, with the inductive effect of the bromine and the potential for the carboxylate anion to influence the reaction course.
Participation in Organometallic Cross-Coupling Reactions
The C7-Br bond in this compound serves as an excellent anchor point for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules. The most prominent among these are the Suzuki and Heck reactions. masterorganicchemistry.com
The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. mdpi.com The Heck reaction couples an organohalide with an alkene. organic-chemistry.org Both reactions typically proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the C-Br bond, followed by transmetalation (in the Suzuki reaction) or migratory insertion (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. masterorganicchemistry.com
Derivatives of quinoline-8-carboxylic acid have been shown to be exceptionally effective as ligands in these very reactions. Specifically, palladium complexes of quinoline-8-carboxylate, such as Pd(quinoline-8-carboxylate)₂, have been identified as highly efficient, low-cost, and phosphine-free catalysts for Suzuki and Heck couplings of unactivated aryl bromides. organic-chemistry.orgnih.gov This suggests that this compound is an ideal substrate, as the 8-carboxylic acid group can act as an intramolecular directing group or ligand, coordinating to the palladium catalyst and facilitating the oxidative addition step at the proximate C7-Br bond. This inherent catalytic assistance is expected to enhance its reactivity in cross-coupling protocols.
Below is a table summarizing typical conditions for these reactions, demonstrating the versatility of aryl bromides in such transformations.
| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Temp. |
| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | 80-110 °C |
| Heck Coupling | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-140 °C |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-60 °C |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOt-Bu | Toluene | 80-110 °C |
Influence on Regioselectivity and Stereoselectivity
The substituents on the quinoline ring exert significant control over the regioselectivity and stereoselectivity of reactions.
Regioselectivity: In the context of organometallic cross-coupling, the reactivity is inherently regioselective, occurring exclusively at the C-Br bond. The powerful directing effect of the 8-carboxylate group, through its ability to chelate the metal catalyst, ensures that catalytic activity is localized to the C7 position, preventing reactions at other potential C-H activation sites on the ring. organic-chemistry.orgrsc.org
Stereoselectivity: The stereochemical outcome of reactions involving this compound is largely dependent on the specific reaction mechanism.
Heck Reaction: This reaction is known to exhibit high stereoselectivity, generally favoring the formation of the trans (E) isomer of the resulting alkene product. organic-chemistry.org
Suzuki Reaction: The Suzuki coupling typically proceeds with retention of configuration at both the organoboron and organohalide partners. mdpi.com If a chiral boronic acid were used, its stereochemistry would be transferred to the product.
Other Reactions: In other transformations, such as asymmetric dearomative photocycloadditions, quinoline derivatives substituted with bromine at the 7-position have been shown to yield products with good to excellent enantioselectivity, demonstrating that the electronic and steric environment of the quinoline ring can effectively transmit chiral information. acs.org
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid at the C8 position is a versatile functional group, exhibiting characteristic acid-base behavior and undergoing reactions such as esterification, amidation, and, under certain conditions, decarboxylation.
Acid-Base Properties and Salt Formation
Like other carboxylic acids, this compound is a Brønsted-Lowry acid, capable of donating a proton from its hydroxyl group. uky.edu The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. libretexts.org
As an acid, it readily reacts with bases to form salts. For example, treatment with a strong base like sodium hydroxide (B78521) (NaOH) results in deprotonation and the formation of the corresponding sodium 7-bromoquinoline-8-carboxylate salt. This acid-base reactivity is fundamental to its purification and manipulation in different solvent systems.
Decarboxylation Pathways and Mechanisms
Decarboxylation is a chemical reaction that removes the carboxyl group as carbon dioxide (CO₂). wikipedia.org The thermal decarboxylation of aryl carboxylic acids is generally a challenging reaction requiring high temperatures. However, the reaction is facilitated by structural features that can stabilize the negative charge of the aryl anion intermediate formed upon loss of CO₂. libretexts.org
For quinoline carboxylic acids, the position of the carboxyl group is critical. Acids with the carboxyl group at the C2 or C4 positions decarboxylate more readily because the resulting negative charge can be delocalized onto the electronegative nitrogen atom via resonance. For this compound, this direct resonance stabilization pathway is not available.
The mechanism for its decarboxylation likely proceeds through the formation of a zwitterion, where the acidic carboxyl proton is transferred to the basic quinoline nitrogen. Upon heating, this intermediate can lose CO₂, generating an aryl anion at the C8 position. The stability of this C8 carbanion is the key to the reaction's feasibility. The presence of the adjacent, strongly electron-withdrawing bromine atom at the C7 position would provide significant inductive stabilization to the negative charge on C8, thereby lowering the activation energy for decarboxylation compared to the unsubstituted quinoline-8-carboxylic acid. wikipedia.org This makes the compound susceptible to decarboxylation under forcing thermal conditions, potentially leading to the formation of 7-bromoquinoline.
Acyl Transfer Reactions and Derivative Formation
The carboxylic acid moiety at the 8-position of this compound is a versatile functional group that readily participates in acyl transfer reactions, enabling the synthesis of a variety of important derivatives, primarily esters and amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. libretexts.orgvanderbilt.edu The general mechanism involves the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is followed by the formation of a tetrahedral intermediate, which then collapses to expel a leaving group and form the final product. msu.edu
The direct conversion of carboxylic acids to amides can be challenging due to the basic nature of amines, which tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (DCC) are often employed. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. libretexts.orgyoutube.com
Similarly, esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.com Alternatively, activating agents can be used to facilitate ester formation under milder conditions. orgsyn.orgresearchgate.net
The reactivity of the acyl group in these transfer reactions is influenced by the nature of the substituents on the quinoline ring. The electron-withdrawing nature of the bromine atom at the 7-position and the quinoline ring itself can influence the electrophilicity of the carbonyl carbon, thereby affecting the reaction rates.
A variety of derivatives can be synthesized from this compound through these acyl transfer reactions, as illustrated in the following table:
| Derivative Type | Nucleophile | Reaction Conditions | Product |
| Ester | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), heat | 7-Bromoquinoline-8-carboxylate ester |
| Amide | Amine (e.g., Ammonia, primary/secondary amines) | Coupling agent (e.g., DCC), or high temperature | 7-Bromoquinoline-8-carboxamide |
| Acid Chloride | Thionyl chloride (SOCl₂) | Heat | 7-Bromoquinoline-8-carbonyl chloride |
These derivatives serve as important intermediates in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net
Quinoline Core Reactivity
The quinoline ring system of this compound is susceptible to a range of chemical transformations, including electrophilic aromatic substitution, nucleophilic addition, and redox reactions. The reactivity of the quinoline core is influenced by the electronic properties of the fused benzene (B151609) and pyridine (B92270) rings, as well as the directing effects of the existing substituents.
Electrophilic Aromatic Substitution on the Quinoline Ring
Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are generally directed to the benzene portion of the molecule (positions 5, 6, and 8) because the pyridine ring is deactivated by the electronegative nitrogen atom. arsdcollege.ac.in In the case of this compound, the existing substituents play a crucial role in determining the position of further substitution.
The bromine atom at the 7-position is a deactivating but ortho, para-directing group. organicchemistrytutor.com The carboxylic acid group at the 8-position is a deactivating and meta-directing group. The directing effects of these substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Influence |
| Bromine | 7 | Deactivating (Inductive), ortho, para-directing (Resonance) | Positions 6 and 8 |
| Carboxylic Acid | 8 | Deactivating (Inductive and Resonance) | Positions 5 and 7 |
| Quinoline Nitrogen | 1 | Deactivating (Inductive) | Deactivates pyridine ring |
Considering these directing effects, electrophilic attack is most likely to occur at the C-5 or C-6 positions of the quinoline ring. The pyridine ring is generally resistant to electrophilic attack unless activated, for instance, by N-oxidation. researchgate.net
Nucleophilic Addition to the Quinoline Nitrogen
The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. However, the more characteristic reaction involving the nitrogen is nucleophilic addition to the pyridine ring, particularly when the ring is activated. Nucleophiles typically add to the C-2 or C-4 positions of the quinoline ring. quimicaorganica.org
Activation of the quinoline ring towards nucleophilic attack can be achieved by forming the quinoline N-oxide. The N-oxide group is strongly activating and directs nucleophilic attack to the C-2 and C-4 positions. colab.wschinesechemsoc.orgsemanticscholar.org For example, treatment of a quinoline N-oxide with a nucleophile can lead to the introduction of a substituent at the C-2 position. rsc.org
Oxidative and Reductive Transformations of the Quinoline System
The quinoline ring system can undergo both oxidative and reductive transformations. Oxidation of the quinoline ring is generally difficult due to its aromatic stability. However, under forcing conditions, oxidative degradation can occur. More controlled oxidations can sometimes be achieved at specific positions if activating groups are present.
Reduction of the quinoline ring is a more common and synthetically useful transformation. The pyridine ring is more susceptible to reduction than the benzene ring. Catalytic hydrogenation is a common method for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. rsc.orgtandfonline.com Various catalysts and reducing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity of the reduction.
The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with a proton source, can also be used to reduce the quinoline ring. youtube.comwikipedia.org This reaction typically results in the reduction of the benzene ring, leading to the formation of a dihydroquinoline derivative. rsc.org The specific outcome of the reduction can be influenced by the reaction conditions and the nature of the substituents on the quinoline ring.
| Reaction Type | Reagents | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 7-Bromo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
| Birch Reduction | Na or Li, liquid NH₃, alcohol | Dihydro-7-bromoquinoline-8-carboxylic acid derivative |
Intramolecular Interactions and Conformational Analysis
The spatial arrangement of the atoms and functional groups in this compound, along with non-covalent interactions, plays a significant role in its chemical behavior.
Role of Hydrogen Bonding in Chemical Reactivity
A key feature of this compound is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the quinoline nitrogen atom. oup.com This interaction can significantly influence the molecule's conformation and reactivity. The formation of a six-membered ring through this hydrogen bond can stabilize a particular conformation, holding the carboxylic acid group in proximity to the quinoline nitrogen. oup.com
This intramolecular hydrogen bond can affect the acidity of the carboxylic acid and the basicity of the quinoline nitrogen. The hydrogen bond can also influence the reactivity of the carboxylic acid group in acyl transfer reactions by affecting the orientation and accessibility of the carbonyl group. Theoretical studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that intramolecular hydrogen bonding plays a crucial role in determining their supermolecular structures and properties. nih.gov The strength of this hydrogen bond can be influenced by the electronic nature of other substituents on the quinoline ring.
The presence of this intramolecular hydrogen bond can be investigated using spectroscopic techniques such as NMR and IR spectroscopy, as well as through computational modeling. mdpi.com X-ray crystallographic studies of related compounds have provided evidence for such intramolecular interactions in the solid state. researchgate.net
Steric Hindrance Effects of Substituents on the
The reactivity of this compound and its derivatives is significantly influenced by the steric hindrance imposed by substituents on the quinoline core. The spatial arrangement and bulk of these substituents can dictate the accessibility of reactive centers, thereby influencing reaction rates, product distribution, and even the feasibility of certain transformations. Research in related quinoline systems has provided valuable insights into these steric effects, which can be extrapolated to understand the behavior of this compound derivatives.
A notable example of steric hindrance can be observed in the synthesis of quinoline-4-carboxylic acids, where the reactivity of aniline (B41778) precursors is dependent on the position of substituents. Studies have shown that anilines with ortho substituents are less effective reactants compared to their meta and para counterparts. This decreased reactivity is attributed to the steric bulk of the ortho substituent, which impedes the approach of reagents and hinders the formation of the necessary transition states for cyclization.
Furthermore, investigations into the functionalization of the quinoline ring have highlighted the profound impact of substituents at the C8 position. In a study on the asymmetric dearomative [2+2] photocycloaddition of quinoline derivatives, a substrate bearing a methyl group at the 8-position (adjacent to the position of the carboxylic acid in the title compound) resulted in only a trace amount of the desired product. acs.orgacs.org This dramatic decrease in yield was attributed to "excessive steric hindrance," which was proposed to impede the necessary coordination between the quinoline substrate and the metal catalyst. acs.orgacs.org This finding underscores the sensitivity of reactions involving the C8 position to steric congestion.
While direct and extensive research on the steric effects of a wide range of substituents specifically on this compound is not broadly available in the reviewed literature, the existing data from analogous systems allows for the formulation of informed hypotheses regarding its reactivity. The close proximity of the bromo and carboxylic acid groups at the 7 and 8 positions creates a sterically crowded environment. Any reaction targeting either of these functional groups, or the adjacent positions on the quinoline ring, will be subject to the steric influence of these groups and any other substituents present.
The following table summarizes the observed and anticipated effects of steric hindrance based on substituent position in related quinoline systems, which can be considered predictive for the behavior of this compound derivatives.
| Substituent Position | Type of Reaction | Observed/Anticipated Steric Effect | Impact on Reactivity |
| Ortho to Nitrogen (on aniline precursor) | Quinoline Synthesis | Hindrance of cyclization | Decreased reaction yield |
| C8-position (adjacent to carboxylic acid) | Photocycloaddition | Impeded catalyst coordination | Drastic reduction in product formation |
| C7 and C8 positions | General Functionalization | Crowded environment around the per-positions | Potential for lower reaction rates and yields, may influence regioselectivity |
It is important to note that while steric hindrance is a critical factor, the electronic effects of substituents also play a significant role in modulating the reactivity of the quinoline system. The interplay of these two factors ultimately determines the outcome of a chemical transformation. Further targeted mechanistic and synthetic studies on a variety of substituted this compound derivatives are necessary to fully elucidate the nuanced effects of steric hindrance on their chemical behavior.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS No. 1426144-84-4) has revealed a significant lack of publicly accessible experimental results. Despite targeted inquiries for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and 2D NMR data, specific spectra and detailed research findings for this particular molecule could not be located in available scientific literature and databases.
While general principles of spectroscopic analysis allow for the prediction of characteristic signals, the generation of a scientifically accurate and authoritative article as per the requested detailed outline is not possible without experimental data. The strict requirement to focus solely on "this compound" and to populate sections with detailed research findings cannot be met.
Information on closely related compounds, such as 7-bromoquinoline-4-carboxylic acid and 7-bromo-8-hydroxyquinoline, is available and provides a basis for understanding the expected spectral regions for the quinoline ring and its substituents. For instance, in a related isomer, the carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, and the carbonyl carbon would exhibit a characteristic shift in the ¹³C NMR spectrum. Similarly, FTIR spectroscopy would be expected to show characteristic stretches for the O-H of the carboxylic acid and the C=O bond.
However, the precise chemical shifts, coupling constants, and vibrational frequencies are unique to the specific substitution pattern of this compound. The electronic effects of the bromine atom at position 7 and the carboxylic acid at position 8 create a distinct molecular environment that influences the magnetic and vibrational behavior of the nuclei. Without empirical data, any attempt to populate the requested detailed sections—including ¹H NMR for proton environment analysis, ¹³C NMR for carbon skeleton elucidation, 2D NMR for connectivity assignment, and vibrational spectroscopy for functional group identification—would be speculative and not based on established research findings for this specific compound.
Researchers and chemists seeking to characterize this compound would need to perform the relevant spectroscopic experiments (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, FTIR, and Raman) to generate the data required for a complete structural elucidation and to publish these findings to contribute to the body of scientific knowledge.
Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromoquinoline 8 Carboxylic Acid Compounds
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are powerful techniques used to probe the electronic structure and properties of molecules like 7-bromoquinoline-8-carboxylic acid. These methods provide insights into the electronic transitions occurring within the molecule upon interaction with ultraviolet and visible light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy levels. shu.ac.uk In organic molecules such as this compound, the absorption of UV-Vis radiation is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk The quinoline (B57606) ring system, with its conjugated π-electron system, acts as the primary chromophore in this compound.
The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of the π → π* and n → π* types. uzh.chlibretexts.org
π → π transitions:* These involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch These transitions are characteristic of molecules with conjugated systems, like the quinoline ring, and are generally strong, resulting in high molar absorptivity (ε) values. uzh.ch
n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π anti-bonding molecular orbital. uzh.ch They typically require less energy and thus occur at longer wavelengths compared to π → π* transitions within the same chromophore, but they are often less intense. uzh.ch
The specific wavelengths of maximum absorption (λmax) for this compound are influenced by several factors, including the solvent polarity and pH. Changes in solvent polarity can lead to shifts in the absorption bands. shu.ac.uk For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity, while π → π* transitions may show a bathochromic (red) shift to longer wavelengths. shu.ac.uk Furthermore, as this compound possesses both an acidic carboxylic group and a basic nitrogen atom, changes in pH can alter its ionization state, thereby affecting the extent of conjugation and causing shifts in the absorption spectrum.
Table 1: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy
| Transition Type | Description | Typical Wavelength | Intensity (ε) |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ anti-bonding orbital. | < 200 nm | High |
| n → σ | Excitation of a non-bonding electron to a σ anti-bonding orbital. | 180-250 nm | Low |
| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | 200-700 nm | High |
| n → π | Excitation of a non-bonding electron to a π anti-bonding orbital. | 250-700 nm | Low |
This table presents generalized information about electronic transitions and may not reflect the exact values for this compound.
Fluorescence Properties and Analytical Applications
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This phenomenon can provide valuable information about a compound's electronic structure and its environment. Quinoline derivatives are known to exhibit fluorescence, and this property can be tuned by modifying their chemical structure.
For instance, the addition of a dimethylamino group at the 7-position of a quinoline scaffold has been reported to create a fluorescent molecule. nih.gov In one study, a derivative of the anticancer agent RM-581, which contains a quinoline moiety, was made fluorescent by introducing a dimethylamino group. nih.gov This new compound, RM-581-Fluo, exhibited fluorescence that was sensitive to pH. nih.gov At a pH of 7.3, it showed an emission peak at 505 nm when excited at 365 nm. nih.gov At a more acidic pH of 4.0, the emission spectrum displayed a peak at 454 nm with a shoulder at 505 nm. nih.gov
These findings suggest that this compound could potentially be modified to create fluorescent probes. The inherent electronic properties of the quinoline ring system, combined with the potential for derivatization at the bromine and carboxylic acid positions, offer opportunities for developing novel fluorescent sensors. The analytical applications of such fluorescent derivatives could include cellular imaging and tracking, as demonstrated by the use of RM-581-Fluo to study its accumulation within cancer cells. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound, determining its elemental composition, and elucidating its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). nih.gov This process often leads to extensive and reproducible fragmentation of the molecule, providing a characteristic "fingerprint" mass spectrum that can be used for structural identification. nih.govnih.gov
In the EIMS of an organic molecule like this compound, the molecular ion (M•+), which is a radical cation, may be observed. nih.gov However, due to the high energy of the ionization process, the molecular ion can be unstable and may not be detected in significant abundance. nih.gov The fragmentation pattern is often more informative. For this compound, characteristic fragments would be expected to arise from the loss of the bromine atom, the carboxylic acid group (as CO2 or COOH), and fragmentation of the quinoline ring itself. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes).
While a specific EIMS spectrum for this compound was not found, the general principles of EIMS fragmentation of aromatic and carboxylic acid-containing compounds can be applied to predict its behavior.
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Soft ionization techniques, such as electrospray ionization (ESI), are typically used in LC-MS. nih.gov ESI generates even-electron ions, such as the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, with minimal fragmentation. nih.gov
This allows for the unambiguous determination of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments, further confirming its identity and assessing its purity. A new derivatization reagent, 4-bromo-N-methylbenzylamine, has been shown to be effective for the LC-MS analysis of carboxylic acids, improving their retention in reversed-phase chromatography and providing a distinct isotopic signature due to the bromine atom. nih.gov
Table 2: Predicted Ions for this compound in LC-MS
| Ionization Mode | Predicted Ion | Exact Mass (m/z) |
| Positive ESI | [C10H6 BrNO2 + H]+ | 251.9655 |
| Negative ESI | [C10H6 BrNO2 - H]- | 249.9512 |
Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com However, compounds with polar functional groups, such as the carboxylic acid in this compound, are often not suitable for direct GC-MS analysis due to their low volatility and potential for thermal degradation. sigmaaldrich.comcolostate.edu
To overcome these limitations, a derivatization step is typically employed to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.comresearchgate.net For carboxylic acids, common derivatization methods include:
Esterification: This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. Methyl or ethyl esters are commonly prepared. research-solution.com
Silylation: This is a very common derivatization technique where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com
Alkylation: This process can also be used to form esters. For example, benzyl (B1604629) bromide can be used to form benzyl esters. research-solution.com
Once derivatized, the resulting compound can be readily analyzed by GC-MS. The mass spectrum of the derivative will show a molecular ion corresponding to the derivatized molecule and a fragmentation pattern that can be used to confirm the structure of the original analyte. For example, the GC-MS analysis of a silylated derivative of this compound would show a molecular ion with a mass corresponding to the addition of a TMS group, and fragments resulting from the loss of the TMS group and other characteristic cleavages.
Table 3: Common Derivatization Reagents for Carboxylic Acids in GC-MS
| Reagent | Derivative Formed | Key Advantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Widely used, effective for many functional groups. sigmaaldrich.com |
| Benzyl Bromide | Benzyl ester | Increases volatility. research-solution.com |
| N,N-Dimethylformamide dimethylacetal | Methyl ester | Reacts quickly with carboxylic acids. research-solution.com |
Computational Chemistry and Theoretical Studies of 7 Bromoquinoline 8 Carboxylic Acid and Its Congeners
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and related characteristics of 7-Bromoquinoline-8-carboxylic acid and its analogs.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations are instrumental in predicting various spectroscopic properties. For instance, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the chemical structure of newly synthesized compounds. mdpi.commdpi.com Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed. mdpi.comgoogle.com These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, providing a deeper understanding of the molecule's dynamic behavior. chemrxiv.org
Analysis of Electron Density and Mulliken Charges for Reactivity Prediction
The distribution of electron density and the calculation of Mulliken charges on individual atoms are key to predicting a molecule's reactivity. sigmaaldrich.com Regions with high electron density are susceptible to electrophilic attack, while areas with low electron density are prone to nucleophilic attack. The analysis of Mulliken charges provides a quantitative measure of the partial charge on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. researchgate.net This information is vital for understanding intermolecular interactions and predicting reaction mechanisms.
Theoretical Basicity Studies
The basicity of quinoline (B57606) derivatives is a critical parameter, particularly in the context of their biological activity and use as ligands in coordination chemistry. massey.ac.nz Theoretical studies can predict the pKa values of these compounds, offering a measure of their ability to accept a proton. researchgate.net Computational models can elucidate how the electronic effects of substituents on the quinoline ring, such as the electron-withdrawing bromo group and the carboxylic acid function, modulate the basicity of the nitrogen atom. massey.ac.nz
Molecular Modeling and Simulations
Molecular modeling and simulations extend the insights gained from quantum chemical calculations to larger biological systems, enabling the study of interactions between a ligand and its target protein.
Molecular Docking for Ligand-Target Interactions and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govmdpi.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. chemrxiv.org For this compound and its congeners, docking studies can identify potential binding sites on target proteins and estimate the binding affinity. sigmaaldrich.comresearchgate.net This information is crucial for designing more potent and selective inhibitors for various therapeutic targets. researchgate.net The results of docking simulations can guide the synthesis of new derivatives with improved pharmacological profiles.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are powerful computational methods used to simulate the physical movements of atoms and molecules over time, providing insights into their dynamic behavior. chemrxiv.orgnih.gov This technique is instrumental in understanding the conformational flexibility of molecules like this compound and its congeners, which is crucial for their biological function, such as binding to a receptor. researchgate.netscielo.br
MD simulations on quinoline-based structures reveal significant flexibility that can influence their interaction with biological targets. For instance, simulations of imidazoquinoline derivatives, which are structurally related to quinolines, bound to Toll-like receptors 7 and 8 (TLR7/8), have shown that the ligands undergo conformational changes, particularly in their aliphatic tails. nih.gov The root mean square deviation (RMSD) of the protein backbone and ligand atoms over the course of the simulation helps quantify these conformational shifts. nih.govnih.gov In studies of quinoline-based inhibitors targeting mitochondrial RNA polymerase (POLRMT), MD simulations lasting up to 100 nanoseconds were used to explore the stability of inhibitor-protein complexes. acs.org The analysis of the simulation trajectory can reveal stable hydrogen bonds and other key interactions, such as those between the nitrogen atom on the quinoline ring and specific amino acid residues in the binding pocket. nih.govacs.org
The solvation effects, which describe how a compound interacts with the surrounding solvent, are also effectively studied using MD simulations. These simulations explicitly model the interactions between the solute (e.g., this compound) and solvent molecules (typically water in biological systems). mdpi.comresearchgate.net By calculating radial distribution functions (RDFs), researchers can determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.commdpi.com This analysis provides a detailed picture of the solvation shell and can reveal how structural features, such as the presence of hydroxyl groups or alkyl chains on a molecule, influence its solvation properties and interactions with its environment. mdpi.comresearchgate.net
Prediction of Steric Effects in Reactions
Computational modeling is a key tool for predicting how the three-dimensional arrangement of atoms in a molecule—its steric properties—will affect its reactivity and interactions. For this compound and its congeners, the size and position of substituent groups are critical determinants of their biological activity.
The bromine atom at the 7-position and the carboxylic acid group at the 8-position create significant steric constraints that influence how the molecule can orient itself to bind with a target protein. Molecular docking and structure-activity relationship (SAR) studies on related quinoline and quinazoline (B50416) derivatives demonstrate the importance of these steric factors. For example, in a series of quinoline derivatives developed as POLRMT inhibitors, replacing a piperidine (B6355638) ring with a smaller cyclobutyl moiety or shifting the position of a carboxyl group led to significant changes in inhibitory activity, highlighting steric sensitivity. acs.org Similarly, research on 2-aryl-8-fluoroquinazoline-4-carboxylic acid derivatives showed that the presence of a terminal free carboxylic group was essential for kinase inhibitory activity; converting it to an ester, which alters its steric and electronic profile, resulted in a five-fold drop in potency. mdpi.com These findings underscore how computational analysis of a molecule's size and shape can predict its ability to fit within a specific binding site, a crucial factor for rational drug design.
Cheminformatics and QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models translate variations in physicochemical properties, such as lipophilicity, electronics, and sterics, into a mathematical equation that can predict the activity of new, unsynthesized analogs.
For congeners of this compound, QSAR and the closely related Structure-Activity Relationship (SAR) analyses have been pivotal in optimizing their biological properties. In the development of novel POLRMT inhibitors, a detailed SAR analysis was performed on a series of quinoline-based compounds. acs.org This process identified a derivative, YH-0623, as the most potent, with a half-maximal inhibitory concentration (IC50) of 0.045 µM. acs.org The study systematically explored how different substituents at various positions on the quinoline scaffold affected the inhibitory potency, providing a clear relationship between structure and activity. acs.org
Another study identified 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase, a protein involved in cell survival. nih.gov Molecular modeling suggested that the 8-hydroxy-quinoline 7-carboxylic acid core is a crucial pharmacophore, with its ability to interact with key residues like Asp186 and Lys67 in the ATP-binding pocket being responsible for its inhibitory power. nih.govresearchgate.net Further studies on various quinoline carboxylic acid isomers (with the carboxylic acid at the -2, -3, or -4 position) have also shown that the position of this functional group dramatically impacts the compound's anti-inflammatory and antiproliferative activities, reinforcing the principles of QSAR. nih.gov
Table 1: SAR Data for Selected Quinoline-Based POLRMT Inhibitors
Biological and Pharmacological Applications of 7 Bromoquinoline 8 Carboxylic Acid Scaffolds
Quinoline (B57606) as a Privileged Structure in Drug Design
The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure." nih.govtandfonline.comnih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets. nih.govtandfonline.comresearchgate.net The synthetic versatility of the quinoline scaffold allows for extensive functionalization at various positions, enabling the generation of large libraries of structurally diverse derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govresearchgate.netfrontiersin.org
Pharmacophore Elucidation and Structure-Activity Relationship (SAR) Studies
The process of identifying the essential structural features of a molecule responsible for its biological activity, known as pharmacophore elucidation, is crucial in drug design. For quinoline derivatives, structure-activity relationship (SAR) studies have revealed key insights into how different substituents and their positions on the quinoline ring influence pharmacological effects. nih.govnih.gov
The strategic placement of different chemical moieties allows for the fine-tuning of a compound's properties. For example, the introduction of a fluorine atom can improve both pharmacological and pharmacokinetic profiles. researchgate.net SAR studies on various quinoline derivatives have demonstrated that substitutions on the quinoline ring, such as the addition of morpholine (B109124) or other heterocyclic rings, can significantly impact their biological activity. e3s-conferences.org These studies are essential for optimizing lead compounds to enhance their potency and selectivity.
Scaffold Modification and Hybrid Compound Design
The quinoline scaffold provides a robust framework for modification and the creation of hybrid compounds. frontiersin.org This strategy involves combining the quinoline core with other pharmacologically active moieties to develop novel molecules with potentially enhanced or dual modes of action. researchgate.net This approach can lead to improved therapeutic efficacy and may help overcome drug resistance. nih.gov
A common strategy is the molecular hybridization of quinoline with other heterocyclic systems. researchgate.net For example, quinoline-piperazine hybrids have shown significant potential in antimicrobial research, exhibiting activity against both Gram-positive and Gram-negative bacteria. researchgate.net Similarly, the fusion of quinoline with pyrimidine (B1678525) has been explored to create novel inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a target in cancer therapy. nih.gov The design of these hybrids often involves in silico studies, such as molecular docking, to predict the binding interactions with the target protein, followed by synthesis and biological evaluation. nih.gov
The versatility of the quinoline scaffold allows for functionalization at numerous positions, making it an attractive building block for designing and synthesizing new drug candidates. frontiersin.org The characteristics and positioning of substituents play a crucial role in the functionality of the resulting compounds, enabling a wide array of biological applications. frontiersin.org
Antimicrobial Research
The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net The discovery of nalidixic acid, a quinolone carboxylic acid derivative, paved the way for the development of a large class of synthetic antibacterial agents known as fluoroquinolones. nih.gov Research continues to explore the antimicrobial potential of various quinoline derivatives, including those containing bromine and carboxylic acid functional groups.
Antibacterial Activities of Bromoquinoline Carboxylic Acids
Bromoquinoline carboxylic acids and their derivatives have demonstrated significant antibacterial activity against a range of pathogens. The introduction of a bromine atom into the quinoline framework can modulate the biological activity and physicochemical properties of the compound.
Studies have shown that certain 2-phenyl-quinoline-4-carboxylic acid derivatives exhibit good antibacterial activity. mdpi.com The antibacterial screening of newly synthesized quinoline derivatives has often revealed moderate to potent inhibition against various bacterial strains. For example, some novel quinoline derivatives have shown excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov
Furthermore, certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives have displayed strong activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with one compound showing an MIC value of 0.031 μg/ml. nih.gov Similarly, some hexahydro nih.govresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid derivatives have shown good activity against S. aureus (MIC = 0.39 μg/mL) and B. subtilis (MIC = 0.78 μg/mL). nih.gov The antibacterial efficacy of these compounds is often compared to standard antibiotics like ciprofloxacin. researchgate.netsemanticscholar.org
Table 1: Antibacterial Activity of Selected Quinolone-Carboxylic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 27 (9-bromo-substituted indolizinoquinoline-5,12-dione derivative) | S. aureus (MRSA) | 0.031 | nih.gov |
| Compound 8 (hexahydro nih.govresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid derivative) | S. aureus | 0.39 | nih.gov |
| Compound 8 (hexahydro nih.govresearchgate.netdiazepino[2,3-h]quinoline-9-carboxylic acid derivative) | B. subtilis | 0.78 | nih.gov |
| Compound 6 (quinoline derivative) | Various bacteria | 3.12 - 50 | nih.gov |
| BQ-06, 07, 08 (pyrrolo[1,2-a]quinoline derivatives) | C. albicans | 0.4 | nih.gov |
| BQ-01, 03, 05 (pyrrolo[1,2-a]quinoline derivatives) | C. albicans | 0.8 | nih.gov |
| Compound 5a (tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid) | C. albicans | 1.56 | nih.gov |
| Compound 9 (8-nitro-7-substituted-1,4-dihydroquinoline-3-carboxylic acid) | C. albicans | 0.78 | nih.gov |
Antifungal Properties
In addition to their antibacterial effects, several bromoquinoline and quinoline carboxylic acid derivatives have exhibited promising antifungal properties. nih.gov For instance, a series of new quinoline derivatives were evaluated for their antifungal activity against fungal strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans, with some compounds showing potent activity. nih.gov
Specifically, certain pyrrolo[1,2-a]quinoline (B3350903) derivatives have shown inhibitory potential against C. albicans at low concentrations. nih.gov Derivatives designated as BQ-06, 07, and 08 displayed the highest minimum inhibitory concentrations (MICs) at 0.4 µg/mL, while BQ-01, 03, and 05 had MICs of 0.8 µg/mL. nih.gov Furthermore, some tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivatives and their precursors have also displayed good antifungal activity against C. albicans, with MIC values of 1.56 µg/mL and 0.78 µg/mL, respectively. nih.gov The antifungal activity of some 2-chloroquinoline-3-carboxylic acid derivatives has also been noted against Candida albicans. lookchem.com
Mechanism of Antimicrobial Action
The antimicrobial mechanism of action for many quinoline derivatives, particularly the fluoroquinolones, is well-established and primarily involves the inhibition of bacterial DNA synthesis. youtube.comyoutube.com These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. youtube.com
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA, which is a fatal event for the cell. youtube.com
Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. Inhibition of this enzyme disrupts the separation of interlinked daughter DNA strands following replication, ultimately leading to cell death. youtube.com
Some quinoline derivatives may also exert their antimicrobial effects through other mechanisms. For example, the quinoline-derived antimicrobial HT61 has been shown to act on the bacterial cell membrane. nih.gov It disrupts the membrane's integrity, causing depolarization and the leakage of intracellular components, ultimately leading to cell death. This action is particularly effective against Gram-positive bacteria. nih.gov Additionally, some novel quinoline derivatives have been designed to function as inhibitors of the peptide deformylase (PDF) enzyme, which is essential for bacterial protein synthesis. nih.gov
Anticancer and Antiproliferative Activities of 7-Bromoquinoline-8-carboxylic Acid Scaffolds
The quinoline scaffold, a heterocyclic aromatic compound, is a fundamental structure in numerous pharmacologically active agents. The introduction of a bromine atom and a carboxylic acid group at positions 7 and 8, respectively, creates the this compound scaffold, which has been a subject of interest in medicinal chemistry. Research has particularly focused on closely related analogs, such as 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, to explore their potential as anticancer agents. These studies provide valuable insights into the structure-activity relationship (SAR) of this class of compounds.
Evaluation against Various Tumor Cell Lines
Derivatives of the bromoquinoline core have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Structure-activity relationship studies indicate that the presence of a hydroxyl group at the C-8 position contributes significantly to the anticancer potential. benthamdirect.com
Specifically, 7-bromo-8-hydroxyquinoline and its dibrominated analog, 5,7-dibromo-8-hydroxyquinoline, have shown potent inhibitory effects. benthamdirect.comulakbim.gov.tr The antiproliferative activity of these compounds has been quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against several tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), HT29 (human colon carcinoma), and A549 (human lung carcinoma). benthamdirect.comnih.gov For instance, 5,7-dibromo-8-hydroxyquinoline exhibited IC₅₀ values of 5.4 µg/mL against HT29 cells and 5.8 µg/mL against A549 cells. nih.gov The cytotoxic effects of these compounds underscore their potential as scaffolds for developing new anticancer therapeutics.
Table 1: Antiproliferative Activity of Bromo-8-hydroxyquinoline Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 |
| HeLa (Human Cervix Carcinoma) | 10.2 | |
| HT29 (Human Colon Carcinoma) | 5.4 nih.gov | |
| A549 (Human Lung Carcinoma) | 5.8 nih.gov | |
| MCF7 (Human Breast Carcinoma) | 16.5 nih.gov | |
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 25.6 |
| HeLa (Human Cervix Carcinoma) | 22.4 | |
| HT29 (Human Colon Carcinoma) | 20.3 |
Source: Data compiled from scientific studies. benthamdirect.comnih.gov
Apoptotic Potential and Cytotoxic Effects
The anticancer activity of bromoquinoline derivatives is closely linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research has shown that compounds such as 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline possess high cytotoxic effects and significant apoptotic potential. benthamdirect.com This pro-apoptotic activity has been confirmed through methods like DNA laddering assays, which detect the characteristic fragmentation of DNA that occurs during apoptosis. benthamdirect.com
Furthermore, a novel derivative, 5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11), was found to trigger cell death in breast cancer cells through both apoptosis and paraptosis, a distinct form of programmed cell death characterized by extensive cytoplasmic vacuolization. nih.gov The induction of apoptosis by 8-hydroxyquinoline (B1678124) derivatives is a key mechanism behind their cytotoxic effects, making them promising candidates for cancer therapy. nih.govnih.gov Studies on tris(8-hydroxyquinoline)iron have also demonstrated that it induces apoptosis in head and neck carcinoma cells through oxidative stress and the activation of death receptor signaling pathways. researchgate.net
Role in Cancer Cell Metabolism Inhibition (e.g., LDH Inhibition)
A critical aspect of cancer cell survival is their altered metabolism, often characterized by the Warburg effect, where cells rely on glycolysis even in the presence of oxygen. Lactate dehydrogenase (LDH) is a key enzyme in this process, and its inhibition is a promising strategy for cancer therapy. frontiersin.orgresearchgate.netfrontiersin.org Research has indicated that bromo-derivatives of 8-substituted quinolines have cytotoxic effects that can be evaluated using Lactate Dehydrogenase (LDH) release assays. benthamdirect.com An increase in LDH released from cells is an indicator of plasma membrane damage and cytotoxicity. Studies on 7-bromo-8-hydroxyquinoline have utilized LDH assays to confirm its high cytotoxic potential against cancer cells. benthamdirect.com While direct enzymatic inhibition data for this specific compound is limited, the use of LDH assays in its evaluation points towards the membrane-disrupting and cytotoxic capabilities that are crucial for an anticancer agent. Other quinoline-based inhibitors have been identified as potent, NADH-competitive inhibitors of LDHA, leading to reduced lactate production and promoting apoptosis in cancer cells. semanticscholar.org
Enzyme Inhibition Studies
The therapeutic potential of chemical compounds often lies in their ability to selectively inhibit enzymes that are crucial for disease progression. For the this compound scaffold and its analogs, enzyme inhibition studies have been an area of investigation, although data remains specific to certain targets.
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process. nih.gov Its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations. mdpi.comnih.gov This therapeutic approach is known as synthetic lethality. nih.gov While various chemical classes have been developed as PARP-1 inhibitors, including nicotinamide (B372718) mimetics, current scientific literature based on available search results does not provide specific evidence that this compound or its close structural analogs, like 7-bromo-8-hydroxyquinoline, are inhibitors of PARP-1. The research on PARP inhibitors has largely focused on other heterocyclic structures. mdpi.comresearchgate.net
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a serine/threonine-specific protein kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and suppression of apoptosis. nih.govunipd.it Its abnormally high activity is linked to various diseases, including cancer, making it an attractive therapeutic target. nih.gov The most widely studied inhibitors of CK2 belong to the polyhalogenated benzimidazole (B57391) and benzotriazole (B28993) classes, such as 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB). nih.govunipd.itnih.gov Based on the conducted research, there is no direct evidence in the scientific literature to suggest that this compound or its related scaffolds act as inhibitors of Protein Kinase CK2.
Topoisomerase I/IV Inhibition
The quinoline scaffold is a key component in a variety of compounds designed to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. While specific studies on this compound are not prevalent, the broader class of quinoline carboxamides has been investigated for these properties. Research suggests that quinoline derivatives can target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial survival. nih.gov This makes them a subject of interest in the development of new antibacterial agents.
Fluoroquinolones, a well-known class of antibiotics, feature a quinoline ring and function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov They form a stable complex with the enzyme and DNA, which ultimately leads to bacterial cell death. nih.gov The general mechanism involves interfering with the DNA breakage and reunion cycle catalyzed by these enzymes. nih.gov This established activity of the quinoline core suggests that derivatives like this compound could be explored for similar potential, although specific inhibitory data against topoisomerases for this particular compound is not widely documented.
Development of Radiotracers and Imaging Agents
The quinoline framework is central to the development of advanced diagnostic tools in oncology, particularly for Positron Emission Tomography (PET) imaging.
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial tumors, including breast, colon, and pancreatic cancers. snmjournals.orgnih.govmedchemexpress.com Its low expression in healthy tissues makes it an excellent target for cancer diagnosis and therapy. snmjournals.orgresearchgate.net
A series of highly potent FAP inhibitors (FAPIs) have been developed based on an N-(4-quinolinoyl)-glycyl-(2-cyanopyrrolidine) scaffold. nih.govnih.gov These quinoline-based FAPIs, when chelated with a radionuclide like Gallium-68 (⁶⁸Ga), serve as highly effective PET tracers. They demonstrate rapid and high uptake in tumors, leading to high-contrast images that can accurately delineate primary tumors and metastases. snmjournals.orgamazonaws.com The development of these tracers, often referred to as the "FAPI series," represents a significant breakthrough in nuclear medicine. snmjournals.org
To improve tumor retention and therapeutic efficacy, various modifications have been explored, such as creating dimeric and tetrameric versions of FAPI molecules, which have shown increased tumor uptake and residence time compared to their monomeric counterparts. snmjournals.orgsnmjournals.org
Table 1: Key Quinoline-Based FAP Inhibitors (FAPIs)
| Compound | Description | Application |
|---|---|---|
| FAPI-02 | An early quinoline-based FAP inhibitor with good binding affinity. snmjournals.orgamazonaws.com | PET imaging of FAP-positive tumors. |
| FAPI-04 | An optimized FAPI with excellent stability and high affinity for FAP. researchgate.net | Used for both diagnostic imaging (with ⁶⁸Ga) and targeted radionuclide therapy (with ⁹⁰Y). researchgate.net |
| FAPI-46 | A derivative with high tumor uptake and prolonged tumor accumulation. medchemexpress.comsnmjournals.org | Considered a very promising tracer for PET imaging of a wide range of cancers. medchemexpress.comsnmjournals.org |
| FAPI-74 | A FAPI precursor developed for labeling with Fluorine-18. amazonaws.comnih.govsnmjournals.org | Used to create [¹⁸F]AlF-FAPI-74 for PET imaging, offering logistical advantages over ⁶⁸Ga. nih.govsnmjournals.org |
While many initial FAPI tracers were labeled with Gallium-68, the use of Fluorine-18 (¹⁸F) offers advantages such as a longer half-life (110 minutes vs. 68 minutes for ⁶⁸Ga) and more efficient, large-scale production via a cyclotron. This has driven the development of radiofluorination strategies for quinoline-based probes.
One successful approach is the complexation of Aluminum Fluoride ([¹⁸F]AlF) with a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator conjugated to the FAPI molecule. This method has been used to create tracers like [¹⁸F]AlF-FAPI-74. nih.gov The synthesis is often automated, allowing for high, reproducible yields suitable for routine clinical use. amazonaws.comsnmjournals.orgnih.gov
Another strategy involves a direct, copper-mediated nucleophilic substitution reaction on a boronic ester precursor of the quinoline analogue to introduce ¹⁸F. nih.gov This one-step radiosynthesis has been used to create ¹⁸F-labeled quinoline analogues that could potentially cross the blood-brain barrier. nih.gov These radiofluorination methods expand the utility of quinoline-based FAP inhibitors, providing more flexible options for clinical PET imaging. nih.govsnmjournals.org
Miscellaneous Biological Activities and Therapeutic Applications
The versatile structure of quinoline carboxylic acids lends itself to a range of other potential therapeutic uses.
The quinoline scaffold is a component of several compounds with demonstrated antiviral activity. Quinoline-8-carboxylic acid and its derivatives have been noted for their potential as antiviral agents. nih.govnih.gov For instance, Silmitasertib, a derivative of quinoline-8-carboxylic acid, is an inhibitor of the enzyme casein kinase II (CK2) and has shown potential antiviral activities, including against SARS-CoV-2. researchgate.net Furthermore, pyrimido[4,5-c]quinoline (B14755456) derivatives have been synthesized and evaluated as inhibitors of CSNK2A with associated antiviral effects. nih.gov The mechanism of action for many quinoline-based antivirals can involve the inhibition of crucial viral or host enzymes necessary for viral replication. nih.gov
A significant area of investigation for quinoline carboxylic acid derivatives is their immunomodulatory potential, primarily through the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes. nih.gov
Brequinar (B1684385) (BQ), a potent DHODH inhibitor, features a quinoline carboxylic acid structure. By inhibiting DHODH, such compounds can deplete the intracellular pool of pyrimidines, which has an immunosuppressive effect. nih.gov This mechanism is the basis for the use of the DHODH inhibitor leflunomide (B1674699) in treating autoimmune diseases like rheumatoid arthritis.
More recently, research has uncovered that DHODH inhibition can have profound effects on the tumor microenvironment. Treatment with DHODH inhibitors like brequinar has been shown to increase the expression of antigen presentation pathway genes in cancer cells. nih.gov This leads to an upregulation of MHC class I molecules on the cancer cell surface, making them more visible and susceptible to attack by cytotoxic T cells. This immunomodulatory effect suggests a powerful strategy for combination therapy, where DHODH inhibitors could be used to enhance the efficacy of immune checkpoint blockade (e.g., anti-PD-1) in cancer treatment. nih.gov
Antifouling Properties
While direct studies on the antifouling properties of this compound are not extensively documented in publicly available scientific literature, the potential of the broader quinoline scaffold in preventing marine biofouling is an area of significant interest. This interest stems from the well-established antimicrobial and biocidal activities of various quinoline derivatives. Biofouling is a complex process initiated by the formation of a microbial biofilm, which then facilitates the settlement of larger marine organisms. Consequently, compounds with potent antibacterial and antifungal properties are considered promising candidates for the development of new antifouling agents.
The quinoline ring system is a prevalent structural motif in a multitude of biologically active compounds, including those with demonstrated antimicrobial efficacy. nih.gov The introduction of various functional groups to the quinoline core can significantly modulate its biological activity. Halogenation, in particular, is a common strategy in the design of bioactive molecules, and the presence of a bromine atom in the 7-position of the quinoline ring, as in this compound, may confer biocidal properties relevant to antifouling applications. Research on other halogenated compounds, including bromotyrosine derivatives isolated from marine sponges, has shown significant activity against both micro- and macro-foulers, suggesting that the bromo-substitution on the quinoline ring could be a key feature for potential antifouling activity. frontiersin.org
Furthermore, the carboxylic acid group at the 8-position could influence the compound's solubility and its ability to interact with surfaces and biological membranes, which are important factors in the performance of an antifouling agent. The herbicidal activity reported for 8-quinolinecarboxylic acid further suggests a potential for broader biocidal effects that could be harnessed for antifouling purposes. sigmaaldrich.com
A study on the antibacterial activity of 8-hydroxyquinoline derivatives against various bacteria, including the marine bacterium Vibrio parahaemolyticus, provides insight into the potential of substituted quinolines to inhibit marine biofilm formation. nih.gov The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency. The data from this study on related quinoline compounds can serve as a valuable reference for the potential efficacy of other quinoline derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of selected 8-Hydroxyquinoline Derivatives against various bacterial strains.
| Compound | E. coli (ATCC35218) | S. aureus (ATCC29213) | V. parahaemolyticus (ATCC17802) | P. aeruginosa (ATCC27853) |
|---|---|---|---|---|
| 8-hydroxyquinoline derivative (5) | - | 10⁻⁶ mg/mL | 10⁻⁶ mg/mL | - |
| Penicillin G (Standard) | - | 10⁻³ mg/mL | - | - |
Data sourced from a study on the antibacterial properties of novel 8-hydroxyquinoline derivatives. nih.gov
The data in Table 1 demonstrates that certain 8-hydroxyquinoline derivatives exhibit potent antibacterial activity, in some cases significantly exceeding that of the standard antibiotic Penicillin G, particularly against the marine bacterium Vibrio parahaemolyticus. nih.gov This is highly relevant in the context of antifouling, as Vibrio species are often implicated in the initial stages of biofilm formation on submerged surfaces. While this data is for structurally related compounds and not this compound itself, it underscores the potential of the quinoline scaffold as a platform for the development of effective antifouling agents. The exploration of various substitutions on the quinoline ring, including halogenation and the placement of carboxylic acid groups, remains a promising avenue for the discovery of novel, environmentally acceptable antifouling solutions.
Applications in Materials Science and Industrial Chemistry
Building Blocks for Complex Organic Molecules
7-Bromoquinoline-8-carboxylic acid serves as a versatile foundational structure for the synthesis of more intricate organic molecules. The presence of two distinct and reactive functional groups—the carboxylic acid and the bromo group—on a rigid heterocyclic scaffold allows for stepwise and selective chemical modifications. This dual functionality enables its incorporation into larger, multi-component molecular architectures.
The general utility of carboxylic acids as starting points for complex molecule synthesis is well-established. Methodologies such as electrocatalytic decarboxylative cross-coupling reactions, for instance, utilize carboxylic acids to form new carbon-carbon bonds, thereby constructing complex molecular frameworks. In the context of this compound, the quinoline (B57606) core itself is a significant structural motif found in many biologically active compounds, making this molecule a valuable precursor in medicinal chemistry and drug discovery. The synthesis of various substituted quinolines is a testament to their importance as building blocks for novel compounds with potential pharmacological activities. nih.gov
Reagents in Diverse Chemical Transformations
The chemical reactivity of this compound allows it to function as a key reagent in a variety of chemical transformations. The two primary reactive sites, the carboxylic acid group and the carbon-bromine bond, can be independently targeted to yield a wide array of derivatives.
The carboxylic acid group at the 8-position can undergo a range of classic transformations. jackwestin.comlibretexts.orglibretexts.org These include:
Amide formation: Reaction with amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC), yields the corresponding amides. libretexts.orgkhanacademy.org This is a fundamental transformation for creating peptide-like structures or modifying the molecule's solubility and binding properties.
Esterification: Acid-catalyzed reaction with alcohols results in the formation of esters. libretexts.org This is useful for protecting the carboxylic acid group or for creating derivatives with different physical and chemical properties.
Conversion to acid chlorides: Treatment with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives under milder conditions. libretexts.orglibretexts.org
The bromine atom at the 7-position offers another avenue for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. mdpi.comyoutube.com Reactions such as the Suzuki-Miyaura coupling allow for the formation of a new carbon-carbon bond by coupling the quinoline core with various boronic acids. researchgate.netmdpi.com This enables the introduction of a wide range of aryl or alkyl substituents at this position, significantly expanding the molecular diversity that can be achieved from this single reagent.
Chelation Chemistry and Metal Complexation
Quinoline derivatives, particularly those with a functional group at the 8-position, are renowned for their ability to act as chelating agents, forming stable complexes with a variety of metal ions. The nitrogen atom of the quinoline ring and the oxygen atom of the 8-substituent can together form a "bite" that coordinates with a metal center. 8-Hydroxyquinoline (B1678124) is a classic example of such a bidentate ligand, forming stable and often colorful complexes with numerous metals. researchgate.netbeilstein-journals.org
This compound shares this crucial structural motif. The quinoline nitrogen and the carboxylic acid group are perfectly positioned to act as a bidentate chelating ligand. Upon deprotonation, the carboxylate group's oxygen and the quinoline's nitrogen can coordinate with a metal ion to form a stable five-membered ring. The ability of such compounds to form metal complexes is fundamental to their application in various areas, from analytical chemistry to the development of new materials with specific electronic or magnetic properties. The formation of metal complexes with 8-hydroxyquinoline derivatives has been shown to be influenced by the stoichiometry of the metal to ligand ratio, often resulting in complexes with distinct geometries, such as square-planar or octahedral. researchgate.net
Table 1: Comparison of Related Chelating Agents
| Compound Name | Chelating Atoms | Potential Applications of Metal Complexes |
|---|---|---|
| 8-Hydroxyquinoline | Nitrogen, Oxygen | Analytical reagents, OLEDs, antimicrobial agents |
| This compound | Nitrogen, Oxygen | Precursors for functional materials, catalysis |
Development of Specialty Chemicals and Materials
The structural rigidity and functional handles of this compound make it an attractive building block for the development of advanced specialty materials. One of the most promising areas is in the creation of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
MOFs are constructed from metal ions or clusters linked together by organic molecules, known as linkers. bldpharm.comnih.gov Carboxylic acids are among the most common functional groups used on these organic linkers due to their ability to form strong, stable bonds with metal centers. bldpharm.com The rigid structure of the quinoline core in this compound could be exploited to create MOFs with well-defined and permanent porosity, which are highly sought after for applications in gas storage, separation, and catalysis. nih.gov
Similarly, COFs are porous polymers formed from the self-assembly of organic building blocks linked by strong covalent bonds. A recent study demonstrated the synthesis of a quinolinecarboxylic acid-linked COF via a one-pot reaction, which exhibited high stability and excellent adsorption capacity for various pollutants. youtube.com While this study did not use the 7-bromo derivative specifically, it highlights the immense potential of quinoline carboxylic acids in the design of functional porous materials. The bromine atom on this compound could serve as a site for post-synthetic modification within such a framework, allowing for the fine-tuning of the material's properties after its initial construction.
Nonlinear Optical (NLO) Properties of Quinoline Derivatives
Materials with nonlinear optical (NLO) properties are of significant interest for applications in optoelectronics, including optical data storage and telecommunications. libretexts.orgsigmaaldrich.com Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO responses. nih.gov
Quinoline and its derivatives are a class of compounds that have been extensively studied for their NLO properties. nih.govsigmaaldrich.com The quinoline ring system can act as an electron-accepting moiety, and by attaching electron-donating groups to the ring, it is possible to create molecules with a significant intramolecular charge transfer character, which is a key requirement for a high NLO response. nih.gov
This compound is a promising precursor for the synthesis of NLO-active materials. The bromo and carboxylic acid groups can be chemically modified to introduce suitable donor and acceptor substituents. For example, the bromine atom can be replaced with an electron-donating group via a cross-coupling reaction, while the carboxylic acid can be converted into a strong electron-accepting group. This strategic functionalization can lead to the creation of novel quinoline-based chromophores with tailored NLO properties. Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of various quinoline derivatives, guiding the design and synthesis of new materials with enhanced performance. jackwestin.comlibretexts.org
Table 2: Key Molecular Features for NLO Activity
| Feature | Role in Enhancing NLO Properties | Example of Implementation |
|---|---|---|
| π-Conjugated System | Facilitates electron delocalization | The quinoline ring itself provides a conjugated system. |
| Electron Donor Group | Pushes electron density into the π-system | Can be introduced by replacing the bromine atom. |
| Electron Acceptor Group | Pulls electron density from the π-system | The carboxylic acid can be modified to be a stronger acceptor. |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 7-bromoquinoline-8-carboxylic acid and its analogs is a critical area of research, as efficient and sustainable methods are paramount for its broader application.
Expanding Green and Sustainable Synthesis Pathways
The chemical industry is increasingly shifting towards environmentally benign processes. The synthesis of quinoline (B57606) derivatives is no exception, with a growing emphasis on green chemistry principles. rug.nlresearchgate.net Future research will likely focus on developing methods that reduce or eliminate the use of hazardous reagents and solvents. This includes the exploration of water and ethylene (B1197577) glycol as a dual green solvent system, which has shown promise in modified Doebner hydrogen transfer reactions for the synthesis of 4-quinoline carboxylic acids. researchgate.net Additionally, the use of catalysts like p-TSA under mild conditions aligns with the goals of sustainable chemistry. researchgate.net The development of one-pot multicomponent reactions, which increase efficiency and reduce waste, will also be a key area of investigation. researchgate.net Researchers are also exploring the use of renewable resources, such as fatty acids and lignin, as starting materials for chemical synthesis, which could be adapted for quinoline derivatives in the long term. kit.edu
Enantioselective Synthesis of Chiral Derivatives
Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency or a better safety profile than the other. Therefore, the development of methods for the enantioselective synthesis of chiral derivatives of this compound is a significant and emerging trend. nih.govrsc.orgnih.gov Techniques such as asymmetric transfer hydrogenation of related keto acids, catalyzed by ruthenium complexes, have shown high diastereoselectivity and enantioselectivity in producing chiral lactones. rsc.org Another promising approach is the use of chiral Brønsted acid catalysts for the asymmetric addition of thiols to in situ generated ketimines, leading to the formation of N(acyl),S-acetals with high enantioselectivity. researchgate.net These methods provide a pathway to creating specific stereoisomers of quinoline-based compounds, which is crucial for developing more effective and selective therapeutic agents.
Targeted Drug Design and Enhanced Pharmacological Profiles
The quinoline core is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The unique substitution pattern of this compound offers a versatile platform for designing novel therapeutic agents.
Optimization of Quinoline-Based Lead Compounds
The process of lead optimization is a critical step in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising compound. researchgate.net For quinoline-based compounds, this often involves systematic structural modifications and the study of structure-activity relationships (SAR). acs.org For instance, research on quinoline analogues as antiviral agents against Enterovirus D68 demonstrated that strategic modifications at the 3- and 6-positions of the quinoline scaffold significantly impacted antiviral activity. nih.gov Similarly, in the development of anticancer agents, modifications to the quinoline core have led to compounds with potent inhibitory activity against various kinases. nih.gov Future efforts will likely involve computational modeling and in-silico studies to guide the rational design of new derivatives with improved pharmacological profiles. researchgate.netmdpi.com
Multi-Target Directed Ligand Design
Complex diseases like cancer and Alzheimer's often involve multiple biological targets. nih.gov The concept of multi-target-directed ligands (MTDLs) aims to design a single molecule that can interact with several targets simultaneously, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. nih.govnih.gov The quinoline scaffold is well-suited for the development of MTDLs. nih.gov For example, quinoline-tacrine hybrids have been designed as MTDLs for Alzheimer's disease, targeting cholinesterase enzymes and exhibiting antioxidant and anti-amyloid aggregation properties. nih.gov Similarly, quinoline-based compounds have been designed to target multiple receptors and proteins involved in carcinogenic pathways. nih.govnih.gov The design of new multi-targeted inhibitors based on the quinoline ring with potential anticancer properties is an active area of research, utilizing in silico techniques like molecular docking and dynamics simulations. nih.gov
Addressing Solubility and Permeability Challenges for Therapeutic Agents
For a drug to be effective, it must possess adequate solubility and permeability to reach its target in the body. These are common challenges in drug development. Research into quinoline derivatives has shown that modifications to the core structure can influence these properties. For instance, the introduction of a trifluoromethylthio (SCF3) group can enhance metabolic stability, electronegativity, and lipophilicity, thereby improving absorption and membrane permeability. nih.gov The physicochemical properties of synthesized compounds, such as lipophilicity, are often evaluated early in the drug discovery process to identify potential issues. researchgate.net Computational tools are also employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed compounds, aiding in the selection of candidates with favorable pharmacological profiles. nih.gov
Advanced Mechanistic Insights into Biological Interactions
A profound understanding of how bromoquinoline carboxylic acids interact with their biological targets at a molecular level is paramount for the development of potent and selective therapeutic agents. Future research will need to pivot towards detailed mechanistic and structural studies to elucidate these interactions.
The precise molecular targets of many quinoline derivatives, including this compound, are not fully characterized. While the quinoline core is associated with a wide array of biological activities, identifying the specific enzymes, receptors, or proteins responsible for these effects is a critical next step. researchgate.net Initial research on analogous compounds has implicated several protein families as potential targets. For instance, various quinoline carboxylic acids have been identified as inhibitors of enzymes crucial for disease progression, such as protein kinase CK2, Diacylglycerol O-acyltransferase (DGAT1), and Dihydroorotate (B8406146) Dehydrogenase (DHODH). nih.govnih.govacs.orgaminer.cn
Future efforts should involve systematic screening of this compound and its derivatives against comprehensive panels of biological targets. Techniques like affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify and validate direct binding partners. Pinpointing these targets will not only clarify the mechanism of action but also enable the rational design of more selective and potent analogues.
Table 1: Potential Molecular Targets for Bromoquinoline Carboxylic Acids Based on Analog Studies
| Potential Target Class | Specific Enzyme/Protein | Therapeutic Relevance | Reference |
| Kinases | Protein Kinase CK2 | Cancer, Inflammation | nih.gov |
| C-RAF Kinase | Cancer | nih.gov | |
| Acyltransferases | Diacylglycerol O-acyltransferase (DGAT1) | Metabolic Diseases | nih.gov |
| Dehydrogenases | Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Diseases, Malaria | acs.orgaminer.cn |
| Mitochondrial Enzymes | Mitochondrial RNA Polymerase (POLRMT) | Cancer | acs.org |
Obtaining high-resolution three-dimensional structures of bromoquinoline carboxylic acids in complex with their identified biological targets is a crucial endeavor for future research. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of the binding interface, revealing the specific amino acid residues involved in the interaction and the precise orientation of the inhibitor.
For example, a structure-guided approach for other quinoline-4-carboxylic acids has successfully led to the development of potent inhibitors of dihydroorotate dehydrogenase (DHODH), where a co-crystal structure revealed a novel water-mediated hydrogen bond interaction. acs.org Similarly, the crystal structure of a related compound, 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been determined, providing a precedent for structural studies on this scaffold. researchgate.net
For this compound, such studies are currently lacking. Future work should prioritize the crystallization of this compound with its putative targets. The resulting structural data would be invaluable for structure-based drug design, enabling the optimization of the scaffold to enhance binding affinity and selectivity, thereby improving its therapeutic profile.
Exploration of New Biological Targets and Therapeutic Areas for Bromoquinoline Carboxylic Acids
The quinoline scaffold is a privileged structure in medicinal chemistry, known for a diverse range of pharmacological activities. nih.govrsc.orgnih.gov This versatility suggests that this compound and its derivatives could be active against a wide spectrum of diseases, extending beyond their initially presumed applications. Future research should systematically explore new therapeutic areas.
Quinoline derivatives have demonstrated significant potential as anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govnih.gov For instance, studies on various quinoline derivatives have highlighted their ability to reverse multidrug resistance in cancer cells and to inhibit Mycobacterium tuberculosis. nih.govnih.gov The anti-inflammatory and analgesic activities of quinoline-2-carboxylic acid derivatives have also been reported. researchgate.net A systematic evaluation of this compound in a broad range of biological assays is warranted to uncover novel therapeutic opportunities.
Table 2: Potential Therapeutic Areas for Bromoquinoline Carboxylic Acids
| Therapeutic Area | Potential Mechanism/Target | Supporting Evidence from Analogues | Reference |
| Oncology | Kinase Inhibition, DHODH Inhibition, POLRMT Inhibition | Potent activity against various cancer cell lines, inhibition of key cancer-related enzymes. | nih.govacs.orgnih.gov |
| Infectious Diseases | Inhibition of bacterial enzymes (e.g., Dihydropteroate synthase), Antimalarial activity | Activity against Mycobacterium tuberculosis and other bacteria; established history of quinolines as antimalarials. | nih.govnih.govresearchgate.net |
| Inflammatory Disorders | Inhibition of inflammatory mediators (e.g., Protein Kinase CK2) | Known anti-inflammatory properties of the quinoline scaffold. | nih.govresearchgate.net |
| Neurodegenerative Diseases | Antioxidant properties, modulation of neuro-relevant targets | Neuroprotective potential has been suggested for quinoline derivatives. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Quinoline Scaffolds
Furthermore, generative AI models, such as the MedGAN model which combines a Wasserstein Generative Adversarial Network (GAN) with Graph Convolutional Networks (GCNs), can design entirely new quinoline-based molecules with optimized drug-like properties. researchgate.net These models can learn the underlying patterns from existing active molecules to generate novel structures that are predicted to have high potency and selectivity for a specific biological target. AI can also be used to predict reactive sites for chemical synthesis and to perform large-scale virtual screening campaigns against libraries of biological targets. researchgate.netmdpi.com
Table 3: Applications of AI and Machine Learning in Quinoline Drug Discovery
| AI/ML Application | Description | Potential Impact on this compound Research | Reference |
| Predictive Modeling (QSAR) | Develops models that correlate a compound's structure with its biological activity. | Rapidly predict the potency of new derivatives, guiding synthetic efforts. | fluxinsights.co.ukresearchgate.net |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target to identify potential hits. | Identify new biological targets for the compound and its analogues. | mdpi.com |
| De Novo Drug Design | Generates novel molecular structures with desired properties using generative models (e.g., GANs). | Design novel derivatives with enhanced activity, selectivity, and pharmacokinetic properties. | researchgate.netnih.gov |
| Active Site Prediction | Predicts the most likely sites of metabolic reaction or chemical modification on the molecule. | Guide the design of more stable compounds and understand potential metabolic liabilities. | researchgate.net |
| Target Identification | Predicts potential protein targets for a given small molecule based on its structure. | Help elucidate the mechanism of action by identifying high-probability binding partners. | nih.gov |
By embracing these advanced research directions, the scientific community can systematically explore the full therapeutic potential of this compound and the broader class of quinoline derivatives, paving the way for the development of next-generation medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromoquinoline-8-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves direct oxidation of substituted methylquinoline precursors. For example, 8-methylquinoline derivatives can be oxidized using nitric acid in the presence of sulfuric acid and a heavy metal catalyst (e.g., Cu or V) under reflux . Key parameters to optimize include:
- Catalyst concentration : Higher catalyst loadings may improve yield but risk side reactions.
- Temperature : Controlled heating (70–90°C) balances reaction rate and selectivity.
- Recycling of NOx gases : Critical for minimizing environmental impact and cost .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use , , and IR to confirm the carboxylic acid (–COOH) and bromoquinoline moieties. For example, IR should show a strong C=O stretch near 1700 cm .
- Chromatography : HPLC with UV detection (λ ~250–300 nm) ensures purity >95%.
- Elemental Analysis : Match experimental C, H, N, and Br percentages to theoretical values (e.g., C: C 45.49%, H 2.29%, Br 30.25%) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal.
- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Validation : Replicate studies under identical conditions (e.g., solvent, pH, temperature) and compare results. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. Use ≥3 biological replicates to ensure reproducibility .
- Mechanistic Studies : Probe interactions via molecular docking (e.g., binding to bacterial DNA gyrase) or isothermal titration calorimetry (ITC) to confirm target engagement .
Q. What strategies can improve the solubility of this compound in aqueous media for in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use ethanol-water mixtures (e.g., 20% v/v ethanol) to enhance solubility while maintaining biocompatibility .
- pH Adjustment : Deprotonate the carboxylic acid group at pH > pKa (~2.5–3.0) to form a water-soluble carboxylate salt .
- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric micelles to improve bioavailability .
Q. How can computational methods guide the design of this compound analogs with enhanced properties?
- Methodological Answer :
- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify optimal substituent positions for binding .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic profiles (e.g., logP, bioavailability) to prioritize analogs .
Methodological Best Practices
Q. How should researchers document experimental procedures for reproducibility?
- Guidelines :
- Detailed Synthesis Protocols : Specify catalyst amounts, reaction times, and purification steps (e.g., column chromatography with silica gel, eluent ratios) .
- Data Archiving : Deposit raw spectral data (NMR, HPLC) in supplemental files with metadata (e.g., solvent, instrument model) .
- Critical Parameter Reporting : Highlight variables that significantly impact outcomes (e.g., temperature sensitivity in oxidation reactions) .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Guidelines :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values.
- Error Analysis : Report confidence intervals (e.g., 95% CI) and use bootstrapping for small sample sizes .
- Outlier Detection : Apply Grubbs’ test or ROUT method to identify and justify exclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
